N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide can be compared with other similar compounds, such as:
Quinoxaline derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
1,2,3-Triazole derivatives: Widely studied for their biological activities and used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the potential applications that arise from these features. Its isoquinoline core and phenylacetamide moiety contribute to its distinct chemical and biological properties.
Properties
CAS No. |
919362-93-9 |
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Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[4-(8-methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-12-11-20(21-13-14-25-16-22(21)23)18-7-9-19(10-8-18)26-24(27)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,26,27) |
InChI Key |
ZNXPUVGIJQYKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NC=CC2=C(C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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